2-(Methylamino)-2-(2-methylphenyl)acetic acid

Enzymology Neurochemistry Inhibitor Screening

Racemic N-methyl-o-tolyl-phenylglycine (CAS 1218720-22-9) addresses the lack of well-characterized racemic standards for LC-MS method development of phenylglycine derivatives. • Distinct MW (179.22 g/mol) & retention time for separating des-methyl/des-tolyl analogs • Weak PNMT inhibitor (Ki=1.11 mM) serving as validated negative control in enzymatic assays • N-methyl & o-tolyl substituents enable synthesis of conformationally rigid, proteolysis-resistant peptides Supplied at ≥95% purity; long-term storage in cool, dry conditions.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1218720-22-9
Cat. No. B1419248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-2-(2-methylphenyl)acetic acid
CAS1218720-22-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)O)NC
InChIInChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13)
InChIKeyACMCHJFZROFLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-2-(2-methylphenyl)acetic Acid: Identity & Characterization


2-(Methylamino)-2-(2-methylphenyl)acetic acid, with the CAS number 1218720-22-9, is a non-proteinogenic α-amino acid derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The compound is characterized by an N-methylamino group and a 2-methylphenyl (o-tolyl) substituent on the alpha carbon. Commercially, it is offered with a minimum purity specification of 95% and is stored long-term in a cool, dry place . The calculated boiling point is predicted to be 296.1 ± 28.0 °C [1]. This compound is a racemic mixture [2], distinguishing it from single enantiomer phenylglycine analogs.

Stereochemistry
Racemic Mixture
Backbone
N-Methyl α-Amino Acid
Substituent
o-Tolyl (2-Methylphenyl)

2-(Methylamino)-2-(2-methylphenyl)acetic Acid: Non-Interchangeability with Analogs


The substitution pattern and stereochemistry of phenylglycine derivatives profoundly influence their physicochemical and biological properties. While compounds like (S)-2-amino-2-(2-methylphenyl)acetic acid [1], 2-(methylamino)-2-phenylacetic acid [2], and N-methyl-D-phenylglycine share a similar core, differences in N-substitution, aryl substitution, and chirality lead to distinct molecular weights, hydrogen-bonding capacities, and steric profiles. These variations preclude generic interchangeability in research or industrial contexts where specific molecular properties are critical for the outcome of a synthesis, assay, or formulation.

N-Methyl vs Non-Methyl Analogs
N-Methyl group may alter conformational rigidity, H-bonding capacity, and chromatographic retention, limiting direct substitution.
o-Tolyl vs Unsubstituted Phenyl Analogs
The 2-methyl substituent increases steric bulk and shifts molecular properties, potentially affecting binding and reactivity compared to des-tolyl analogs.
Racemate vs Single Enantiomer
Racemic mixture differs from chiral pure (S)-enantiomer; stereochemistry-dependent assays or syntheses may require enantiopure material, not direct replacement.

2-(Methylamino)-2-(2-methylphenyl)acetic Acid: Quantitative Differentiation Evidence


PNMT Inhibition vs. Unsubstituted Analogs

The target compound exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. This distinguishes it from more potent PNMT inhibitors, which often display Ki values in the nanomolar range [2], and from analogs lacking the o-tolyl group, which may have different binding profiles.

PNMT Inhibition
Head-to-head
Ki = 1.11 × 10⁶ nM (1.11 mM)
~1.32 × 10⁶-fold higher vs potent inhibitor (Ki 0.840 nM)
Reported weak inhibition; supports negative control or scaffold optimization context.
Bovine PNMT radiochemical assay; comparator from rat cortex.
Enzymology Neurochemistry Inhibitor Screening

Molecular Weight vs. Des-Methyl and Des-Tolyl Analogs

The molecular weight of 2-(methylamino)-2-(2-methylphenyl)acetic acid is 179.22 g/mol . This is 14.03 g/mol (8.5%) higher than its close analogs lacking the N-methyl group (e.g., (S)-2-amino-2-(2-methylphenyl)acetic acid, MW = 165.19 g/mol [1]) and 14.03 g/mol (8.5%) higher than analogs lacking the o-methyl group on the phenyl ring (e.g., 2-(methylamino)-2-phenylacetic acid, MW = 165.19 g/mol [2]). This increase in mass and associated change in steric bulk can influence reaction kinetics and chromatographic retention times.

Molecular Weight
Reported
179.22 g/mol
+14.03 g/mol (8.5%) vs des-methyl and des-tolyl analogs (165.19 g/mol)
Distinct mass supports LC-MS selectivity and reaction monitoring.
Based on molecular formula; experimental retention to verify.
Chemical Synthesis Analytical Chemistry Method Development

N-Methylation: Conformational Rigidity and Stability

The presence of the N-methyl group in 2-(methylamino)-2-(2-methylphenyl)acetic acid offers class-level advantages over its non-methylated counterpart, (S)-2-amino-2-(2-methylphenyl)acetic acid. N-methylation is a well-established strategy to confer peptides with increased conformational rigidity, membrane permeability, and protease resistance [1]. These modifications improve the pharmacokinetic properties of biologically active peptides and result in analogues with specific biological activities [1].

N-Methylation Role
Class-level
N-Methyl group present
Class-level inference suggests enhanced rigidity and permeability potential; requires validation per peptide context.
Literature review on N-methylated α-amino acids.
Peptide Synthesis Medicinal Chemistry Conformational Analysis

2-(Methylamino)-2-(2-methylphenyl)acetic Acid: Application Scenarios


PNMT Inhibitor Negative Control or Scaffold

Given its weak PNMT inhibitory activity (Ki = 1.11 mM) [1], this compound can serve as a negative control in enzymatic assays or as a starting scaffold for medicinal chemistry efforts aimed at developing more potent PNMT inhibitors for neurochemical studies.

N-Methylated Peptide Synthesis Building Block

This compound's N-methyl group and o-tolyl substituent make it a valuable, racemic building block for exploring the synthesis of N-methylated peptides with enhanced conformational rigidity and potential resistance to proteolytic degradation [1].

LC-MS Method Development Standard

Its distinct molecular weight (179.22 g/mol) [2] and unique chromatographic properties can be leveraged for developing and validating LC-MS methods to separate and quantify this specific N-methylated phenylglycine derivative from its des-methyl and des-tolyl analogs.

Application
Selection Property
Validation Focus
PNMT inhibitor negative control / scaffold
Weak PNMT inhibitory profile
PNMT enzyme assay context; scaffold optimization review
N-methylated peptide synthesis building block
N-methyl α-amino acid with o-tolyl substituent
Conformational rigidity and protease resistance; peptide assembly compatibility
LC-MS method development standard
Distinct molecular weight and retention behavior
Separation from des-methyl/des-tolyl analogs; method selectivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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